REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][O:6][C:7]1[C:8]([N+:14]([O-])=O)=[N:9][C:10]([Br:13])=[CH:11][CH:12]=1)C>CC(O)=O.CCOC(C)=O.[Fe]>[Br:13][C:10]1[CH:11]=[CH:12][C:7]2[O:6][CH2:5][C:4](=[O:3])[NH:14][C:8]=2[N:9]=1
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC=1C(=NC(=CC1)Br)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was mechanically stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from MeOH (15 g, 52%)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC=2OCC(NC2N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |